(4-methyl-1,2,3-thiadiazol-5-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
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Description
(4-methyl-1,2,3-thiadiazol-5-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H13N5O3S2 and its molecular weight is 327.38. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Reactions
Research involving thiadiazole and imidazole derivatives highlights their significance in synthetic chemistry for producing various biologically active compounds. For example, the synthesis and antiviral activity of thiadiazole sulfonamides demonstrate the potential of thiadiazole derivatives in creating compounds with specific biological activities, such as antiviral properties (Zhuo Chen et al., 2010). Additionally, the study on the synthesis of novel sulfonamides incorporating thiazole and imidazole moieties for anti-human liver cancer evaluation underlines the therapeutic potential of these compounds (M. S. Bashandy).
Biological Applications
Imidazole derivatives, due to their structural similarity to the discussed compound, are explored for their biological activities. The synthesis of imidazole derivatives containing a β-lactam ring and their characterization suggests potential applications in developing new therapeutic agents, indicating the relevance of such structures in medicinal chemistry (F. Askar et al., 2016).
Antimicrobial and Antioxidant Activities
Studies on compounds with thiadiazole, imidazole, and azetidinone rings also demonstrate significant antimicrobial and antioxidant activities. The synthesis and biological activity evaluation of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents and the novel one-pot synthesis of thiadiazolo[3,2-α]pyrimidine analogues with antimicrobial and antioxidant evaluation provide insights into the diverse biological applications of these compounds (J. Starrett et al., 1989), (U. K. Bhadraiah et al., 2021).
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S2/c1-7-9(20-14-13-7)10(17)16-5-8(6-16)21(18,19)11-12-3-4-15(11)2/h3-4,8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQISRHEAGBCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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